N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide -

N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Catalog Number: EVT-3666047
CAS Number:
Molecular Formula: C21H17ClF2N2O4S
Molecular Weight: 466.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anti-inflammatory agents: Sulfonamide derivatives, particularly those containing heterocyclic rings like pyrazoles, have shown promising anti-inflammatory activity. []
  • Antimicrobial agents: Thiosemicarbazides and their cyclized derivatives, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, have demonstrated antimicrobial activity against bacteria and fungi. []
  • Anticancer agents: Quinoline derivatives have been explored for their potential use as anti-breast cancer agents. []

Rimonabant (SR141716A)

Compound Description: Rimonabant, also known as SR141716A, is a selective cannabinoid receptor type 1 (CB1) inverse agonist. Its chemical name is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. It has been investigated for its potential in treating obesity, smoking cessation, and alcoholism. []

Relevance: Rimonabant, like N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, contains a substituted aromatic ring (4-chlorophenyl) directly connected to a pyrazole core. Both compounds also feature an amide group attached to the pyrazole ring. [] Furthermore, both compounds demonstrate activity related to CB1 receptor antagonism, highlighting their potential shared pharmacological targets. [, ]

SLV-319

Compound Description: SLV-319, chemically known as 4S-(-)-3-(4-chlorophenyl)-N-methyl-N'-[(4-chlorophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine, is another CB1 receptor antagonist. It has shown promise in preclinical studies for obesity treatment due to its appetite-suppressant effects. []

Relevance: SLV-319 shares a dihydropyrazole core structure with N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. Both compounds also possess a 4-chlorophenyl substituent attached to the pyrazole ring. [] The presence of a sulfonamide group in SLV-319 further emphasizes the structural similarities between these two compounds. This common motif, together with their shared activity as CB1 receptor antagonists, strengthens their relationship. []

SR121463B

Compound Description: SR121463B, with the chemical name 1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl]-5-ethoxy-3-spiro-[4[(2 morpholinoethoxy)cy-clohexane]indoline-2-one, phosphate monohydrate cis-isomer], is a nonpeptide antagonist of the vasopressin V2 receptor. It is used to study the pharmacological properties of the V2 receptor and its role in fluid balance. []

Relevance: While structurally distinct from N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, SR121463B is relevant due to its targeted activity on the V2 receptor. This receptor belongs to the G protein-coupled receptor (GPCR) superfamily, the same family that includes cannabinoid receptors. [, ] The investigation of SR121463B's interactions with the V2 receptor provides valuable insight into the structure-activity relationships of ligands targeting GPCRs, which could potentially inform the development of compounds like N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide targeting the cannabinoid receptors.

SR49059

Compound Description: SR49059 is another nonpeptide antagonist with high affinity for the vasopressin V1a receptor. Its chemical name is (2S)1-[(2R 3S)-(5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide. [, ]

Relevance: Similar to SR121463B, the relevance of SR49059 to N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide lies in its interaction with a GPCR (V1a receptor). The detailed investigation of SR49059's binding characteristics and pharmacological effects on the V1a receptor can contribute to a broader understanding of GPCR ligand interactions, which could be applied to research on cannabinoid receptor ligands. [, ]

SSR149415

Compound Description: SSR149415 is a nonpeptide antagonist selective for the vasopressin V1b receptor. It is chemically described as (2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2pyrrolidine carboxamide, isomer(-). [, ]

Relevance: Like SR121463B and SR49059, SSR149415 provides insight into GPCR ligand interactions through its targeted activity on the V1b receptor. [, ] It shares the distinction of being a nonpeptide antagonist, making it a valuable reference point in the development of novel, nonpeptide ligands for cannabinoid receptors, including compounds like N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide.

OPC21268

Compound Description: OPC21268 is a nonpeptide vasopressin V2 receptor antagonist with a distinct chemical structure: 1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone. []

Relevance: Similar to other nonpeptide vasopressin receptor antagonists, OPC21268 provides insights into the structure-activity relationships of ligands targeting GPCRs, which could be valuable for studying cannabinoid receptor ligands like N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. []

OPC41061

Compound Description: OPC41061, with the chemical name (±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide, is another nonpeptide antagonist of the vasopressin V2 receptor. []

Relevance: Similar to other V2 receptor antagonists, OPC41061's pharmacological properties and binding characteristics contribute to the understanding of GPCR ligand interactions, a field relevant to cannabinoid receptor ligand research, including studies on compounds like N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. []

OPC31260

Compound Description: OPC31260, chemically described as (±)-5-dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2, 3,4,5-tetrahydro-1H-benzazepine monohydrochloride, is a potent nonpeptide antagonist of the V2 receptor. []

(1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane

Compound Description: (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane is a diazabicyclo[2.2.1]heptane derivative. []

Relevance: This compound shares the 2,4-difluorophenyl substituent and the presence of a sulfonamide group with N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. [] These structural similarities highlight the importance of these chemical moieties in the design and activity of related compounds.

Vemurafenib (PLX4032)

Compound Description: Vemurafenib (PLX4032) is a BRAF inhibitor used in the treatment of late-stage melanoma with the BRAFV600E mutation. Its chemical name is N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide. []

Relevance: Vemurafenib shares the 2,4-difluorophenyl substituent and the sulfonamide group with N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. [] This structural similarity, although in different contexts, underlines the versatility of these chemical moieties in drug design.

Properties

Product Name

N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,4-difluorophenyl)acetamide

Molecular Formula

C21H17ClF2N2O4S

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C21H17ClF2N2O4S/c1-30-17-7-9-18(10-8-17)31(28,29)26(16-5-2-14(22)3-6-16)13-21(27)25-20-11-4-15(23)12-19(20)24/h2-12H,13H2,1H3,(H,25,27)

InChI Key

IZNVHFYVASXYEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.